Farnesol

Antimicrobial Staphylococcus aureus Terpene alcohols

Farnesol (CAS 106-28-5), chemically defined as 3,7,11-trimethyl-2,6,10-dodecatrien-1-ol, is an acyclic sesquiterpene alcohol naturally occurring in many essential oils. It is structurally characterized by three isoprene units and possesses both a hydroxyl head group and a hydrophobic tail, existing in four geometric isomers, though the E,E-isomer is the biologically predominant form.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS No. 106-28-5
Cat. No. B120207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFarnesol
CAS106-28-5
Synonyms(E,E)-3,7,11-trimethyl-2,6,10-Dodecatrien-1-ol;  (2E,6E)-Farnesol;  (E)-β-Farnesol;  (E,E)-3,7,11-Trimethyl-2,6,10-dodecatnen-1-ol;  (E,E)-Farnesol;  2,6-Di-trans-farnesol;  2-trans,6-trans-Farnesol;  3,7,11-Trimethyldodeca-2-trans,6-trans,10-trien-1-ol;  In
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCO)C)C)C
InChIInChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+
InChIKeyCRDAMVZIKSXKFV-YFVJMOTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in three volumes of 70% alcohol
SOL IN ALCOHOL: 1:3 IN 70% ALCOHOL
Solubility in alcohol: 1 mL in 1 mL 95% ethanol
Insoluble in water
Insoluble in water;  soluble in oils
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Farnesol (CAS 106-28-5): Chemical Class and Fundamental Characteristics for Procurement


Farnesol (CAS 106-28-5), chemically defined as 3,7,11-trimethyl-2,6,10-dodecatrien-1-ol, is an acyclic sesquiterpene alcohol naturally occurring in many essential oils [1]. It is structurally characterized by three isoprene units and possesses both a hydroxyl head group and a hydrophobic tail, existing in four geometric isomers, though the E,E-isomer is the biologically predominant form . Farnesol is widely recognized for its role as a quorum-sensing molecule in fungi such as Candida albicans and its broad-spectrum antimicrobial properties [2].

Quorum-sensing research E,E-isomer required for QSM activity; stereochemical specificity tool
Antimicrobial screening Broad-spectrum screening candidate; reported rank-order activity vs. terpenes
Dermal absorption model Lipophilic model compound for skin penetration studies

Why Farnesol Cannot Be Simply Substituted: Critical Performance Gaps Against Common Analogs


Despite its classification within the broader family of acyclic terpene alcohols, Farnesol exhibits a distinct combination of molecular features and biological activities that preclude simple substitution with closely related compounds such as geraniol, nerolidol, or other sesquiterpenes. The presence of three isoprene units, a specific double-bond geometry (E,E-isomer), and a terminal hydroxyl group confers unique quorum-sensing, antimicrobial, and dermal absorption properties not shared by its monoterpene or even other sesquiterpene analogs [1]. For instance, the rank-order of antibacterial potency against S. aureus demonstrates that farnesol is significantly more active than (+)-nerolidol, and vastly superior to monoterpenes like geraniol and citronellol [2]. Furthermore, only the E,E-isomer of farnesol possesses quorum-sensing activity, with even the most active synthetic analog showing less than 8% of the efficacy of natural farnesol, highlighting the precise structural requirements for its specialized functions .

Monoterpenes (geraniol, citronellol) exhibit lower antimicrobial rank-order against S. aureus; potency profile may not transfer.
Quorum-sensing activity is highly stereospecific; synthetic analogs or other isomers show reduced activity in C. albicans assays.
Dermal absorption of geraniol is reported to be lower; skin penetration model data suggest exposure profiles may differ.

Quantitative Evidence for Farnesol Differentiation: Head-to-Head Performance Data


Antibacterial Potency Against Staphylococcus aureus: Rank-Order Activity vs. Nerolidol and Monoterpenes

Farnesol demonstrates superior antibacterial activity against Staphylococcus aureus compared to structurally related terpene alcohols. In a direct comparative study, the rank order of activity was farnesol > (+)-nerolidol > plaunotol ≫ monoterpenes [(-)-citronellol, geraniol, nerol, linalool] [1]. This indicates that farnesol is the most potent among the tested acyclic sesquiterpenes and far exceeds the activity of monoterpenes.

Antibacterial rank vs. terpenes
Reported
farnesol > (+)-nerolidol > plaunotol ≫ monoterpenes
Supports antimicrobial screening context
S. aureus FDA209P and clinical isolates
Antimicrobial Staphylococcus aureus Terpene alcohols

In Vivo Antitumor Efficacy in Pancreatic Cancer: Complete Growth Inhibition vs. Perillyl Alcohol

In an in vivo hamster model of pancreatic adenocarcinoma, dietary farnesol administered at 20 g/kg diet resulted in complete inhibition of PC-1 tumor growth [1]. In the same study, the comparator isoprenoid perillyl alcohol required a higher dose of 40 g/kg diet to achieve only 50% inhibition of tumor growth [1]. Both farnesol and geraniol were more potent than perillyl alcohol.

Pancreatic tumor growth inhibition
Reported
Complete inhibition at 20 g/kg diet vs. 50% at 40 g/kg (perillyl alcohol)
Supports model-response context
Syrian Golden hamster PC-1 model; dietary administration
Oncology Pancreatic Cancer Dietary Isoprenoids

In Vivo Dermal Absorption: Quantitative Comparison with Geraniol in Hairless Guinea Pig Model

A comparative study in hairless guinea pigs revealed significant differences in the in vivo dermal absorption of farnesol and geraniol 24 hours post-application. Farnesol showed an absorption of 39.8 ± 2.5% of the applied dose, which was more than 2.6-fold higher than the 15.1 ± 1.8% absorption observed for geraniol [1]. This indicates that farnesol penetrates the skin barrier more effectively than the structurally similar monoterpene geraniol.

Dermal absorption (24h)
Reported
39.8 ± 2.5% farnesol vs. 15.1 ± 1.8% geraniol
Supports dermal absorption model context
Hairless guinea pig, O/W emulsion, 24h post-application
Dermal Absorption Cosmetic Formulation Pharmacokinetics

Quorum-Sensing Activity: Unique E,E-Isomer Specificity and Potency Over Synthetic Analogs

The quorum-sensing activity of farnesol is highly dependent on its specific molecular geometry. Of the four possible geometric isomers, only the E,E-isomer of farnesol exhibits quorum-sensing molecule (QSM) activity . In a study evaluating 40 natural and synthetic analogs, the most active analog tested possessed only 7.3% of the activity of natural E,E-farnesol in a germ tube formation assay . This demonstrates the exceptional specificity and potency of the native compound.

Quorum-sensing activity
Data to verify
E,E-farnesol 100% (ref); best analog 7.3%
Stereospecific quorum-sensing tool
GTF assay in C. albicans; 40 analogs tested
Quorum Sensing Candida albicans Structure-Activity Relationship

Tumor-Selectivity Index: Comparative Cytotoxicity in Human Cell Lines

In a comparative analysis of prenylalcohol cytotoxicity against human tumor and normal cell lines, geranylgeraniol (GG) exhibited the highest overall cytotoxicity, followed by farnesol [1]. However, regarding tumor-specificity—a critical parameter for therapeutic development—GG showed a tumor-specificity index (TS) of 1.8, while farnesol demonstrated a TS of >1.4, which was higher than that of geranylfarnesol (TS> <1.3) [1]. While farnesol is not the most tumor-selective compound overall, its profile differs from that of the more potent but less selective GG.

Tumor-selectivity index
Reported
TS > 1.4 (farnesol); TS = 1.8 (geranylgeraniol)
Supports tumor-cell selectivity review
9 human tumor lines, 3 normal oral cells
Cytotoxicity Tumor-selectivity Prenylalcohols

Optimal Use Cases for Farnesol (CAS 106-28-5) Based on Quantitative Evidence


Fungal Biofilm Research and Anti-Virulence Studies

Given its role as a specific quorum-sensing molecule (QSM) with unparalleled potency compared to synthetic analogs , Farnesol is an essential tool for investigating fungal communication pathways, particularly in Candida albicans. Studies have confirmed its ability to inhibit biofilm formation at early stages (6h) [1] and to interfere with hyphal growth at defined concentrations (100 µg/mL) [2]. Procurement for this purpose should specify the high-purity E,E-isomer to ensure reliable QSM activity, as other isomers are inactive .

Topical Antimicrobial Formulations Targeting Gram-Positive Pathogens

Farnesol's superior in vivo dermal absorption (39.8% vs. 15.1% for geraniol over 24h) [3] and its leading rank-order potency against Staphylococcus aureus [4] position it as a compelling active ingredient for advanced topical antimicrobial products, such as those for acne or wound care. The combination of high skin penetration and specific antibacterial activity against a key skin pathogen provides a quantifiable advantage over less potent or less absorbable terpene alcohol alternatives.

Preclinical In Vivo Oncology Models for Pancreatic Cancer

For research programs focused on pancreatic cancer, the evidence shows that Farnesol, when administered as a dietary supplement, can achieve complete tumor growth inhibition in a dose-dependent manner that is more potent than the comparator isoprenoid perillyl alcohol [5]. This justifies the selection of high-purity Farnesol for in vivo studies, as its reproducible and defined activity profile is critical for generating reliable and translatable data.

Cosmetic and Dermatological Research for Enhanced Skin Penetration

The comparative dermal absorption data, showing that Farnesol penetrates skin more effectively than geraniol [3], makes it a valuable compound for cosmetic science research. It can serve as a model lipophilic compound for studying skin absorption mechanisms or as a penetration enhancer in formulations. Its well-characterized safety profile as a fragrance ingredient [6] further supports its use in such applications.

Application
Selection Property
Validation Focus
Quorum-sensing and biofilm research
E,E-isomer purity
QSM activity and biofilm inhibition endpoints
Topical antimicrobial screening
Dermal absorption and antimicrobial profile
S. aureus potency ranking and skin penetration
Pancreatic cancer model-response studies
In vivo model-specific response
Dietary dose-response model validation
Skin penetration research
Lipophilic model compound
Dermal absorption validation

Technical Documentation Hub

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53 linked technical documents
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